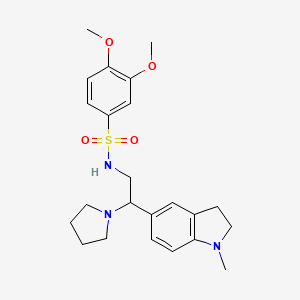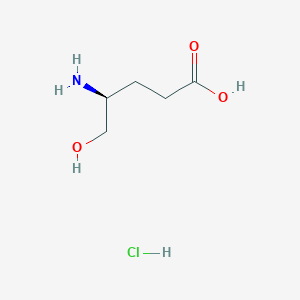
2-(Diethoxymethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethoxymethyl)morpholine is a cyclic tertiary amine with the empirical formula C10H21NO2. It is commonly used as a versatile solvent and reagent in various industries such as pharmaceuticals, agrochemicals, and polymer synthesis. This compound was first synthesized by Bartlett and Wilen in 1955 via alkylation of morpholine with diethyl sulfate.
Wirkmechanismus
Target of Action
Morpholine derivatives have been reported to exhibit inhibitory action against various enzymes and proteins . For instance, morpholine-based thiazoles have been found to inhibit the bovine carbonic anhydrase-II enzyme .
Mode of Action
For example, morpholine-based thiazoles can attach to the bovine CA-II binding site and block its action .
Biochemical Pathways
For instance, morpholine-modified ruthenium-based agents have been found to destroy bacterial membranes and induce reactive oxygen species (ROS) production in bacteria .
Pharmacokinetics
Morpholine-based thiazoles have been reported to possess attributes conducive to potential drug development, suggesting favorable pharmacokinetic properties .
Result of Action
Morpholine-modified ruthenium-based agents have been reported to exhibit antibacterial activity, destroy bacterial membranes, inhibit the secretion of bacterial exotoxins, and enhance the activity of many existing antibiotics .
Biochemische Analyse
Biochemical Properties
2-(Diethoxymethyl)morpholine plays a role in biochemical reactions, particularly in the synthesis of other compounds. It is prepared rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials . The process development of an effective synthetic route by utilizing morpholine as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements was undertaken .
Cellular Effects
Morpholine derivatives have been used widely in the zebrafish community to transiently knock down the function of target genes
Molecular Mechanism
The synthesis of morpholine derivatives involves Michael addition, hydrazinolysis, and Curtius rearrangements . These reactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Morpholine degradation is completed primarily by the Mycobacterium genus . Morpholine monooxygenase is an important enzyme in this pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethoxymethyl)morpholine typically involves the alkylation of morpholine with diethyl sulfate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Diethoxymethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diethoxymethyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of agrochemicals and polymers.
Vergleich Mit ähnlichen Verbindungen
Morpholine: A simpler analog with the empirical formula C4H9NO.
N-Methylmorpholine: Another analog where the nitrogen atom is substituted with a methyl group instead of ethoxy groups.
Uniqueness: 2-(Diethoxymethyl)morpholine is unique due to its ethoxy groups, which enhance its solubility and reactivity compared to simpler morpholine derivatives. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Eigenschaften
IUPAC Name |
2-(diethoxymethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-3-11-9(12-4-2)8-7-10-5-6-13-8/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDALEPXSNHTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CNCCO1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
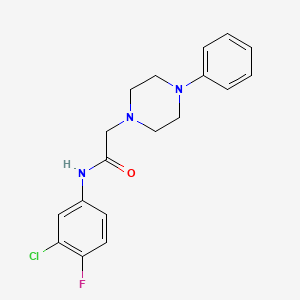
![4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2683592.png)
![1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2683594.png)
![ethyl 3-(4-methoxyphenyl)-5-[2-(naphthalen-2-yloxy)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2683595.png)

![5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine](/img/structure/B2683598.png)
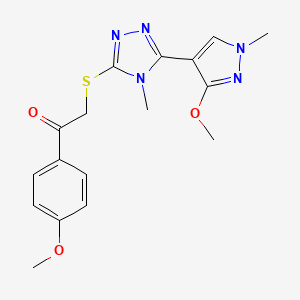
![4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid](/img/structure/B2683601.png)
![5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2683602.png)
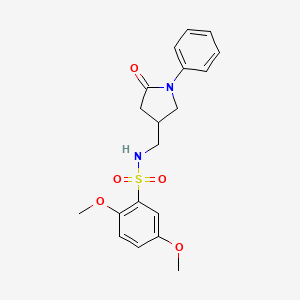
![ethyl 4-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2683604.png)
![N-(2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2683607.png)
